molecular formula C20H23NO4S B2472604 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034538-89-9

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2472604
CAS RN: 2034538-89-9
M. Wt: 373.47
InChI Key: IDQDHFDHSDDTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Applications and Metabolism

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated by producing mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using Actinoplanes missouriensis. This approach supports full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, showcasing the compound's role in elucidating drug metabolism mechanisms (Zmijewski et al., 2006).

Pharmacokinetics and Metabolic Profiling

Research on selective androgen receptor modulators (SARMs) has included studies on the pharmacokinetics and metabolism of compounds like S-1, which shares structural similarities with the subject compound, providing insights into the ideal pharmacokinetic characteristics for preclinical studies (Wu et al., 2006).

Chemical Synthesis and Reactivity

Synthetic Organic Chemistry

The synthesis of vinylsulfones and vinylsulfonamides, which includes compounds related to the subject chemical, demonstrates their biological activities and applications in synthetic organic chemistry. This research provides a protocol for dehydrative synthesis, offering insights into the compound's use in various chemical reactions (2020).

Protein Cross-Linking

N-Hydroxysulfosuccinimide active esters, including those related to the subject compound, have been synthesized and characterized for their efficiency in protein cross-linking, demonstrating the compound's utility in biochemistry for studying protein interactions and structures (Staros, 1982).

Drug Development and Molecular Interaction

Antiviral Research

The compound has been studied for its selective inhibition of cytomegalovirus replication, showcasing its potential in antiviral therapy. This research highlights the compound's mechanism of action and its specificity towards viral targets without affecting viral DNA synthesis or protein production (Buerger et al., 2001).

Quantum Chemical Studies

Quantum chemical studies, such as those on bicalutamide, a drug with structural similarities to the subject compound, offer insights into the molecular properties and interactions that underlie the compound's potential therapeutic applications, particularly in the context of prostatic carcinoma treatment (Otuokere & Amaku, 2015).

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-26(24,25)17-9-6-15(7-10-17)8-11-19(22)21-14-20(23)13-12-16-4-2-3-5-18(16)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQDHFDHSDDTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.